2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride 2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2260932-20-3
VCID: VC7376484
InChI: InChI=1S/C7H8BrNO2S.ClH/c8-6-4(1-2-12-6)3-5(9)7(10)11;/h1-2,5H,3,9H2,(H,10,11);1H
SMILES: C1=CSC(=C1CC(C(=O)O)N)Br.Cl
Molecular Formula: C7H9BrClNO2S
Molecular Weight: 286.57

2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride

CAS No.: 2260932-20-3

Cat. No.: VC7376484

Molecular Formula: C7H9BrClNO2S

Molecular Weight: 286.57

* For research use only. Not for human or veterinary use.

2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride - 2260932-20-3

Specification

CAS No. 2260932-20-3
Molecular Formula C7H9BrClNO2S
Molecular Weight 286.57
IUPAC Name 2-amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C7H8BrNO2S.ClH/c8-6-4(1-2-12-6)3-5(9)7(10)11;/h1-2,5H,3,9H2,(H,10,11);1H
Standard InChI Key XEWGDNXNEMPNKL-UHFFFAOYSA-N
SMILES C1=CSC(=C1CC(C(=O)O)N)Br.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-amino-3-(2-bromothiophen-3-yl)propanoic acid hydrochloride, reflects its three core components:

  • A thiophene ring (C₄H₃S) with bromine at position 2.

  • A propanoic acid chain (C₃H₅O₂) bearing an amino group (-NH₂) at the β-carbon.

  • A hydrochloride salt (HCl) neutralizing the amino group’s basicity .

The canonical SMILES string C1=C(SC=C1Br)CC(C(=O)O)N.Cl encodes this structure, highlighting the bromothiophene core linked to the amino acid moiety .

Physicochemical Characteristics

Key computed properties include:

PropertyValueSource
Molecular formulaC₇H₉BrClNO₂S
Molecular weight286.57 g/mol
Hydrogen bond donors3 (amine, carboxylic acid)
Hydrogen bond acceptors5 (O, N, S)

The bromine atom’s electronegativity (2.96) and size (113 pm covalent radius) introduce steric and electronic effects that influence reactivity. The hydrochloride salt enhances aqueous solubility compared to the free base, a critical factor in pharmaceutical formulations .

Synthetic Pathways and Optimization

Industrial-Scale Considerations

Continuous flow reactors could optimize exothermic bromination steps, while crystallization or chromatography ensures high purity (>95%). Computational modeling might guide solvent selection (e.g., dichloromethane for bromination, ethanol for crystallization) to maximize yield .

Reactivity and Functional Group Transformations

Bromine-Specific Reactions

The 2-bromothiophene moiety undergoes characteristic transformations:

Reaction TypeReagents/ConditionsProducts
Nucleophilic substitutionKCN, CuCN, DMF2-cyanothiophene derivatives
Suzuki couplingPd(PPh₃)₄, arylboronic acidBiarylthiophenes
Grignard additionRMgX, THFAlkyl/aryl-substituted thiophenes

These reactions enable diversification of the thiophene ring for structure-activity relationship studies .

Amino and Carboxylic Acid Reactivity

  • Amide Formation: Coupling with acyl chlorides (RCOCl) or carbodiimide-mediated reactions generate amide derivatives.

  • Esterification: Methanol/H₂SO₄ converts the carboxylic acid to methyl esters, enhancing membrane permeability.

  • Reductive Amination: Reaction with ketones/aldehydes and NaBH₃CN yields secondary amines .

Hazard CategoryGHS CodePrecautionary Measures
Acute oral toxicityH302Avoid ingestion; use PPE
Skin irritationH315Wear nitrile gloves
Eye irritationH319Safety goggles mandatory
Respiratory irritationH335Use fume hoods

Exposure Mitigation

  • Engineering Controls: Local exhaust ventilation, closed systems.

  • Personal Protective Equipment (PPE):

    • Respirators (NIOSH N95) for powder handling.

    • Chemical-resistant gloves (e.g., Viton®).

  • Spill Management: Absorb with inert material (vermiculite), dispose as hazardous waste .

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